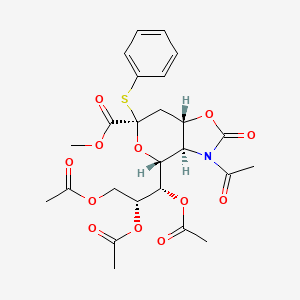

Methyl 5-Acetamido-7,8,9-tri-O-acetyl-5-N,4-O-carbonyl-3,5-dideoxy-2-S-phenyl-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosylonate

Description

Methyl 5-Acetamido-7,8,9-tri-O-acetyl-5-N,4-O-carbonyl-3,5-dideoxy-2-S-phenyl-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosylonate (CAS: 934591-79-4) is a complex sialic acid derivative with a unique structural framework. Its key features include:

- A 5-N,4-O-carbonyl bridge stabilizing the acetamido group at position 5.

- Tri-O-acetyl protection at positions 7, 8, and 9, enhancing solubility and directing reactivity.

- A 2-S-phenyl-2-thio group in the β-D-galacto configuration, critical for glycosidic bond formation and stereochemical control .

This compound is pivotal in synthesizing sialoconjugates for glycobiology and drug discovery, leveraging its stable protecting groups and defined stereochemistry.

Properties

IUPAC Name |

methyl (3aR,4R,6R,7aS)-3-acetyl-2-oxo-6-phenylsulfanyl-4-[(1S,2R)-1,2,3-triacetyloxypropyl]-3a,4,7,7a-tetrahydropyrano[3,4-d][1,3]oxazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO12S/c1-13(27)26-20-18(37-24(26)32)11-25(23(31)33-5,39-17-9-7-6-8-10-17)38-22(20)21(36-16(4)30)19(35-15(3)29)12-34-14(2)28/h6-10,18-22H,11-12H2,1-5H3/t18-,19+,20+,21+,22+,25+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVMYPHWPKCZUMN-TUTCKEIYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2C(CC(OC2C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC3=CC=CC=C3)OC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1[C@@H]2[C@H](C[C@](O[C@H]2[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC3=CC=CC=C3)OC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

. .

Mode of Action

. .

Biochemical Pathways

The inhibition of reverse transcriptase and integrase disrupts the viral replication cycle. .

Result of Action

. .

Biological Activity

Methyl 5-acetamido-7,8,9-tri-O-acetyl-5-N,4-O-carbonyl-3,5-dideoxy-2-S-phenyl-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosylonate (CAS Number: 934591-76-1) is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes multiple acetyl and carbonyl groups, a phenyl thioether linkage, and a nonulopyranoside moiety. Its molecular formula is with a molecular weight of approximately 567.56 g/mol.

Biological Significance

The biological activity of this compound can be attributed to its structural features which influence its interaction with biological systems. It has been investigated for various applications in pharmaceutical development, biochemical research, and drug formulation.

Pharmaceutical Applications

- Metabolic Disorders : The compound is utilized as an intermediate in synthesizing pharmaceuticals aimed at treating metabolic disorders. Its structural modifications enhance the bioavailability and efficacy of active pharmaceutical ingredients.

- Enzyme Inhibition : Studies have indicated that it can act as an inhibitor for specific enzymes involved in metabolic pathways, making it a candidate for further investigation in drug design.

Biochemical Research

Research has shown that the compound plays a role in:

- Protein Interactions : It aids in understanding the mechanisms of enzyme-substrate interactions and protein folding.

- Glycosylation Studies : Its derivatives are employed in glycosylation reactions to synthesize complex carbohydrates that mimic natural glycoconjugates.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

- Inhibition of Glycosidases :

- Antimicrobial Activity :

- Cellular Uptake and Toxicity :

Table 1: Summary of Biological Activities

Table 2: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C25H29NO12S |

| Molecular Weight | 567.56 g/mol |

| Melting Point | 152 °C |

| Purity | ≥96% (by HPLC) |

Comparison with Similar Compounds

Comparison with Similar Compounds

Variations in Protecting Groups

- Compound 14 (Methyl 5-(N-tert-butoxycarbonylacetamido)-7,8,9-tri-O-acetyl-4-O-(tert-butyldimethylsilyl)-3,5-dideoxy-D-glycero-α-D-galacto-2-nonulopyranosid)onate): Replaces the 5-N,4-O-carbonyl with a tert-butoxycarbonyl (Boc) group. Introduces a tert-butyldimethylsilyl (TBS) ether at position 4. The Boc group requires acidic deprotection (e.g., TFA), whereas the carbonyl bridge in the target compound is stable under acidic conditions, simplifying synthesis workflows .

- Compound 25α/25β (Methyl [methyl 5-acetamido-7,8,9-tri-O-acetyl-5-N,4-O-carbonyl-3,5-dideoxy-D-glycero-α/β-D-galacto-non-2-ulopyranosylonate]-2,4,6-tri-O-benzyl-β-D-galactopyranoside): Features benzyl ethers at positions 2, 4, and 6 of the galactopyranoside. Benzyl groups increase hydrophobicity compared to acetylated derivatives, affecting solubility and crystallinity .

Glycosidic Linkage Modifications

- Compound 11 (Methyl 5-acetamido-7,8,9-tri-O-acetyl-5-N,4-O-carbonyl-3,5-dideoxy-D-glycero-α-D-galacto-non-2-ulopyranosylonate-(2→6)-methyl β-D-galactopyranoside): Forms a (2→6)-glycosidic bond with a galactopyranoside acceptor. Contrasts with the target compound’s free anomeric center, which is primed for further glycosylation .

- Compound 13α (Methyl 5-acetamido-7,8,9-tri-O-acetyl-5-N,4-O-thiocarbonyl-3,5-dideoxy-D-glycero-α-D-galacto-non-2-ulopyranosylonate-(2→3)-methyl β-D-galactopyranoside): Utilizes a (2→3)-linkage and a thiocarbonyl group at 5-N,4-O. The thiocarbonyl group may alter hydrogen-bonding interactions and glycosyl donor reactivity .

Substituent Modifications

- Compound 23 (Methyl (phenyl 5-acetamido-3,5-dideoxy-4-propargyloxy-2-thio-D-glycero-α-D-galacto-2-nonulopyranosid)onate): Lacks acetyl groups at positions 7, 8, and 9 but introduces a 4-propargyloxy group. The propargyl moiety enables click chemistry applications but reduces steric protection, increasing susceptibility to hydrolysis .

- Compound 37 (Methyl (phenyl 5-acetamido-7,8,9-tri-O-acetyl-3,5-dideoxy-4-propargyloxy-2-thio-D-glycero-α-D-galacto-2-nonulopyranosid)onate): Combines tri-O-acetyl protection with a 4-propargyloxy group. Retains stability during synthesis while enabling post-functionalization via alkyne-azide cycloaddition .

Data Tables

Table 1. Structural and Physical Properties

Table 2. Glycosylation Reactivity

| Compound | Glycosidic Linkage | Donor Acceptor | Anomeric Yield | Reference |

|---|---|---|---|---|

| Target Compound | N/A (free anomer) | High | N/A | |

| Compound 11 | (2→6)-linkage | Moderate | 65% | |

| Compound 13α | (2→3)-linkage | Low | 45% |

Q & A

Q. What are the key synthetic strategies for constructing this sialic acid derivative?

The synthesis involves sequential protection-deprotection steps and glycosylation. Critical steps include:

- Protection of hydroxyl groups : Tri-O-acetyl and benzyl groups are used to block reactive hydroxyls during glycosylation .

- Glycosylation : TMSOTf (trimethylsilyl triflate) is employed as a catalyst under anhydrous conditions (e.g., CH₂Cl₂, molecular sieves) to activate glycosyl donors .

- Deprotection : Controlled deprotection with TFA (trifluoroacetic acid) or sodium methoxide ensures selective removal of acetyl groups without disrupting the thioglycoside bond .

- Purification : Silica gel column chromatography is standard for isolating intermediates .

Q. How is the structure of this compound confirmed after synthesis?

Structural confirmation relies on:

- 1H/13C NMR spectroscopy : Key signals include the acetamido proton (δ ~2.0 ppm), thioglycoside aromatic protons (δ ~7.3–7.4 ppm), and carbonyl carbons (δ ~170–175 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : Matches between calculated and observed m/z values (e.g., HRMS-ESI for C25H29NO12S: calculated 543.15, observed 543.14) validate molecular integrity .

- HSQC (Heteronuclear Single Quantum Coherence) : Resolves overlapping signals for stereochemical assignments, particularly for C-2 (thioglycoside) and C-4 (carbonyl) .

Advanced Research Questions

Q. How can glycosylation efficiency be optimized to mitigate low yields?

Glycosylation efficiency depends on:

- Temperature control : Reactions at −78°C minimize side reactions (e.g., hydrolysis), while gradual warming to 0°C ensures activation .

- Catalyst loading : TMSOTf (0.1–0.3 equiv.) balances activation and byproduct formation .

- Donor-acceptor ratio : A 1.2:1 molar ratio of donor (e.g., trichloroacetimidate) to acceptor reduces unreacted starting material .

- Molecular sieves : 4Å sieves in anhydrous CH₂Cl₂ remove trace water, improving reaction kinetics .

Q. How are contradictions in NMR data resolved for stereochemical assignments?

Discrepancies arise from axial-equatorial proton coupling or overlapping signals. Solutions include:

- Variable-temperature NMR : Lower temperatures (e.g., 10°C) slow conformational exchange, clarifying split signals (e.g., H-3ax/H-3eq in ) .

- 2D NMR techniques : NOESY (Nuclear Overhauser Effect Spectroscopy) identifies spatial proximity between H-5 (axial) and H-7 (equatorial) to confirm chair conformations .

- Comparative analysis : Align observed shifts with literature values for analogous sialic acid derivatives (e.g., Neu5Ac2en in ) .

Q. What strategies ensure regioselective acetylation during synthesis?

Regioselectivity is achieved through:

- Temporary protecting groups : Benzyl groups at O-7,8,9 block acetylation at non-target sites, allowing selective acetylation at O-4 after deprotection .

- Stepwise acetylation : Sequential addition of acetyl chloride in pyridine at 0°C minimizes over-acetylation .

- Enzymatic methods : Lipases (e.g., Candida antarctica) selectively acetylate primary hydroxyls, though this requires optimization for sialic acid substrates .

Q. How is stereochemical control maintained during thioglycoside formation?

Key strategies include:

- Anomeric thiolation : Reaction of peracetylated sialic acid with thiophenol in BF₃·Et₂O promotes β-thioglycoside formation via neighboring-group participation .

- Chiral auxiliaries : Use of benzylidene acetals at C-7/C-8 stabilizes the galacto configuration during glycosylation .

- Low-temperature quenching : Rapid termination with triethylamine prevents epimerization at C-2 .

Methodological Considerations

Q. How are competing reaction pathways managed during deprotection?

- pH control : Buffered deprotection (pH 4–5) with Dowex 50W-X8 (H⁺ form) avoids β-elimination of the thioglycoside .

- Selective reagents : Hydrazine hydrate selectively removes acetyl groups without affecting the 5-N,4-O-carbonyl bridge .

Q. What analytical techniques validate purity for biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.